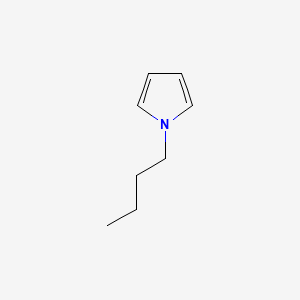

1-Butylpyrrole

Description

Properties

IUPAC Name |

1-butylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-3-6-9-7-4-5-8-9/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYSNNBEZBAQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207633 | |

| Record name | 1-Butylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-33-3 | |

| Record name | N-Butylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G396OC7TFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalysts

The vapor-phase dehydrogenation of but-2-ene-1,4-diols with amines over supported catalysts represents a cornerstone of industrial-scale 1-butylpyrrole production. As detailed in US Patent 4,560,769, this method employs a gas-phase reaction between n-butylamine and but-2-ene-1,4-diol at 240–350°C over a silica-supported palladium-silver catalyst ($$ \text{Pd/Ag/SiO}_2 $$). The reaction proceeds via cyclodehydration, where the diol and amine condense to form a pyrrolidine intermediate, followed by catalytic dehydrogenation to yield the aromatic pyrrole ring.

Key catalysts include:

Process Optimization and Yields

Optimization studies demonstrate that space-time yields (STYs) depend critically on temperature, pressure, and catalyst bed geometry. For instance, a fixed-bed reactor operating at 280°C with a $$ \text{Pd-Ag/SiO}_2 $$ catalyst (0.5% Pd, 5% Ag) achieves an STY of 165 g/L·h⁻¹ at a residence time of 15 seconds. Table 1 summarizes results from representative trials.

Table 1: Vapor-Phase Synthesis of this compound

| Catalyst Composition | Temperature (°C) | STY (g/L·h⁻¹) | Yield (%) |

|---|---|---|---|

| $$ \text{Pd-Ag/SiO}_2 $$ | 280 | 165 | 62 |

| $$ \text{Pd-Cu/SiO}_2 $$ | 300 | 142 | 58 |

| $$ \text{Pd-Zn/SiO}_2 $$ | 260 | 98 | 54 |

Notably, excess n-butylamine (1.1–1.5 equivalents) improves conversion by shifting equilibrium toward pyrrolidine formation. Post-reaction condensation yields a biphasic mixture, with this compound partitioning into the organic phase (59–90% purity) and residual amine recoverable via distillation.

Nucleophilic Alkylation in Solution

Reaction Conditions and Reagents

Laboratory-scale synthesis often employs nucleophilic alkylation of pyrrole with 1-iodobutane under basic conditions. A protocol from the Royal Society of Chemistry outlines the reaction of pyrrole (50 mmol) with 1-iodobutane (50 mmol) in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base. The mixture is stirred at 25°C for 45 minutes, yielding this compound after extraction and column chromatography.

Critical Parameters :

Yield and Scalability

While simpler than vapor-phase methods, solution-phase alkylation faces limitations in scalability due to solvent volume and purification challenges. Batch reactions typically yield 50–60% product, with losses attributed to di-alkylation and residual starting materials. Table 2 contrasts this method with catalytic approaches.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Vapor-phase | 62 | Industrial | 90 |

| Nucleophilic alkylation | 57 | Laboratory | 85 |

Palladium-Catalyzed Alkylation

Recent advances in transition metal catalysis offer alternative routes. Lei Jiao and Thorsten Bach demonstrated palladium-catalyzed C–H alkylation of electron-deficient pyrroles, though N-alkylation remains less explored. Using $$ \text{Pd(OAc)}_2 $$ with norbornene as a co-catalyst, alkyl halides couple directly to pyrrole at the N-position under mild conditions (80°C, 12 h). While promising, this method currently achieves modest yields (≤45%) and requires specialized ligands.

Industrial Applications and Scalability Considerations

The vapor-phase method dominates industrial production due to continuous operation capabilities and high throughput. Reactor designs employing fluidized beds further enhance heat transfer and catalyst regeneration. In contrast, solution-phase alkylation is preferred for small-scale, high-purity batches, particularly in pharmaceutical intermediates.

Chemical Reactions Analysis

Catalytic Hydroarylation Reactions

1-Butylpyrrole participates in frustrated Lewis pair (FLP)-catalyzed double hydroarylation with alkynes to form bis-pyrrole derivatives. This reaction leverages the electron-donating nature of the pyrrole ring and the steric bulk of the butyl group to control regioselectivity.

Key Reaction Data:

Mechanistic Insight :

-

The zwitterionic intermediate tBuNC₄H₄(3-PhC≡C(H)B(C₆F₅)₃) activates the alkyne for nucleophilic attack by this compound .

-

The reaction proceeds via a concerted C–H activation pathway , with the butyl group enhancing steric stabilization of intermediates .

Electrophilic Substitution

Pyrroles typically undergo electrophilic substitution at the α-positions. For this compound, the N-butyl group electronically deactivates the ring but sterically directs substitution to less hindered positions.

Example: Sulfonation and Nitration

While direct experimental data for this compound is limited, analogous N-alkylpyrroles show:

-

Sulfonation with H₂SO₄ at 0°C yields 3-sulfonated derivatives .

-

Nitration with acetyl nitrate (AcONO₂) predominantly occurs at the β-position due to steric hindrance .

Reductive Functionalization

This compound derivatives undergo reductive transformations of side-chain functional groups. For example:

Cyanide Reduction:

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 5-Cyano-1-butylpyrrole | DIBAL-H | 5-Formyl-1-butylpyrrole | 93% |

This aldehyde intermediate serves as a precursor for further modifications, such as reductive amination to generate bioactive compounds .

Oxidation and Stability

Pyrroles are prone to oxidation, especially under acidic conditions. For this compound:

-

Autoxidation in air forms polymeric byproducts, necessitating storage under inert atmospheres .

-

Combustion : Pyrolysis at >400°C generates CO, HCN, and butene fragments, though detailed kinetic data for this compound remains uncharacterized .

Thermodynamic and Kinetic Parameters

Limited data exists for this compound-specific reactions, but general pyrrole kinetics include:

Scientific Research Applications

Medicinal Chemistry

1-Butylpyrrole is part of a broader class of pyrrole derivatives that have shown significant therapeutic potential. The pyrrole ring is known for its versatility in medicinal chemistry, serving as a scaffold for numerous biologically active compounds.

Antibacterial Properties

Research indicates that pyrrole derivatives exhibit antibacterial activity against various pathogens, including resistant strains. For instance, compounds derived from pyrrole have been studied for their effectiveness against Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) studies revealing that specific substitutions can enhance antibacterial efficacy . The development of this compound analogs could lead to new antibiotics as researchers continue to explore its potential against antibiotic-resistant bacteria.

Anticancer Activity

Pyrrole derivatives, including this compound, have been investigated for their anticancer properties. Studies have shown that certain pyrrole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The ability to modify the pyrrole structure allows for the optimization of these compounds to improve their selectivity and potency against cancer cells .

Antiviral Applications

The antiviral properties of pyrrole derivatives are also noteworthy. Research has demonstrated that modifications to the pyrrole structure can lead to enhanced activity against viruses such as HIV. For example, specific substitutions on the pyrrole ring have been linked to improved binding affinity and inhibitory effects on viral replication .

Materials Science

This compound is increasingly being utilized in the development of advanced materials due to its unique chemical characteristics.

Conductive Polymers

Pyrrole and its derivatives are integral to the synthesis of conductive polymers. These materials are valuable in electronics and sensor applications due to their electrical conductivity and flexibility. The incorporation of this compound into polymer matrices can enhance their conductivity and stability, making them suitable for applications in organic electronics .

Crosslinking Agents

Recent studies have explored the use of this compound as a crosslinking agent in polymer synthesis. Its ability to form stable networks enhances the mechanical properties of polymers, making them suitable for applications in coatings and adhesives . The use of this compound in sulfur-based copolymers has shown promise for applications in batteries and heavy metal removal from wastewater.

Environmental Remediation

The environmental applications of this compound are gaining traction, particularly in the removal of contaminants from water sources.

Heavy Metal Removal

Research indicates that pyrrole-based compounds can effectively chelate heavy metals, facilitating their removal from contaminated water sources. The functional groups present in this compound allow it to bind with various metal ions, thereby enhancing its effectiveness as a remediation agent .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that modifications at specific positions on the pyrrole ring significantly enhanced antibacterial activity against MRSA strains. The findings suggested that this compound could be a promising candidate for further development as an antibacterial agent .

Case Study 2: Conductive Polymer Development

In a recent project focused on developing conductive polymers for electronic applications, researchers incorporated this compound into polymer matrices. The resulting materials exhibited improved conductivity and mechanical properties compared to traditional conductive polymers, highlighting the potential of this compound in material science .

Mechanism of Action

The mechanism of action of 1-Butylpyrrole involves its interaction with molecular targets and pathways within biological systems. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Findings:

Alkyl Chain Length: Increasing alkyl chain length (e.g., pentyl vs. butyl) elevates molecular weight and hydrophobicity, prolonging retention in non-polar GC phases .

Analytical Relevance : These compounds are likely co-eluted with pesticides or their degradation products in wine matrices, necessitating precise column selection for resolution .

Research Implications

- Environmental Monitoring : this compound and its analogs may serve as markers for pesticide degradation or adulteration in agricultural products .

- Synthetic Chemistry : The structural diversity of alkylpyrroles highlights opportunities for designing functionalized derivatives with tailored volatility or polarity for specific applications.

Biological Activity

1-Butylpyrrole (C8H13N) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a butyl group. The structure can be represented as follows:

This compound is known for its stability and reactivity due to the presence of the nitrogen atom in the five-membered ring, which can engage in various biochemical interactions.

1. Antimicrobial Properties

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of pyrrole derivatives against various bacterial strains, emphasizing their potential use in developing new antibiotics to combat antibiotic-resistant bacteria .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study: Apoptotic Effects on Cancer Cells

A recent study demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cell death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death.

- Anticancer Mechanism : It modulates the expression of genes involved in apoptosis and cell cycle regulation, promoting cancer cell death while sparing normal cells.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery. Researchers are synthesizing analogs to enhance its efficacy and selectivity against target diseases. The compound's ability to be easily modified makes it a valuable scaffold for developing new therapeutic agents .

Summary of Findings

The biological activity of this compound presents a multifaceted profile with significant implications for medicinal chemistry. Its antimicrobial and anticancer properties are particularly noteworthy, providing a foundation for further research into its therapeutic potential.

Q & A

Q. What are the established synthesis methods for 1-Butylpyrrole, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is typically synthesized via alkylation of pyrrole using butyl halides under basic conditions (e.g., NaH or KOH) or through cyclization reactions involving γ-diketones and amines. To ensure reproducibility:

- Step 1 : Standardize reagent purity (e.g., anhydrous solvents, freshly distilled pyrrole) to avoid side reactions.

- Step 2 : Optimize reaction parameters (temperature, stoichiometry) using kinetic studies. For example, excess butyl bromide may improve yield but risks di-alkylation.

- Step 3 : Validate products via GC-MS (e.g., TRB-5 columns, He carrier gas at 1 mL/min ) and NMR spectroscopy.

- Step 4 : Document all procedures in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s experimental section requirements ).

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

- Methodological Answer :

- Gas Chromatography (GC) : Use polar capillary columns (e.g., TRB-5, 30 m × 0.25 mm) with temperature gradients (145°C to 220°C at 0.55°C/min) and ECD detection .

- Mass Spectrometry (MS) : Combine GC with electron ionization (EI-MS) to confirm molecular ion peaks (m/z ~137 for this compound).

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., pyrrole ring protons at δ 6.0–6.5 ppm, butyl chain protons at δ 0.9–1.7 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., catalyst purity, solvent quality). A systematic approach includes:

- Step 1 : Conduct a scoping review to identify methodological disparities (e.g., Arksey & O’Malley’s framework ).

- Step 2 : Replicate experiments under standardized conditions, adjusting one variable at a time (e.g., catalyst type, reaction time).

- Step 3 : Apply statistical tools (e.g., ANOVA) to assess significance of variables.

- Step 4 : Cross-validate findings with independent labs and publish detailed protocols .

Q. What strategies optimize this compound’s purification for high-throughput applications (e.g., pesticide analysis in wines)?

- Methodological Answer :

- Step 1 : Use preparative GC or HPLC with optimized mobile phases (e.g., cyclohexane for GC injection ).

- Step 2 : Implement fractional distillation for bulk purification, monitoring boiling points (this compound: ~180°C).

- Step 3 : Validate purity via retention time consistency in chromatograms and spectral matching.

Q. How can this compound’s stability under varying environmental conditions be systematically evaluated?

- Methodological Answer :

- Step 1 : Design accelerated stability studies (e.g., exposure to UV light, humidity, and oxidative agents).

- Step 2 : Monitor degradation via GC-MS and FTIR to detect breakdown products (e.g., pyrrole or butanal ).

- Step 3 : Use Arrhenius modeling to predict shelf-life under storage conditions.

Data Contradiction & Theoretical Analysis

Q. How should researchers address conflicting data on this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Perform a Cochrane-style systematic review to identify bias in literature (e.g., incomplete reporting of reaction conditions ).

- Step 2 : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments .

- Step 3 : Use computational chemistry (e.g., DFT calculations) to model reaction pathways and identify kinetic/thermodynamic bottlenecks.

Q. What frameworks guide the integration of this compound into supramolecular systems (e.g., drug delivery)?

- Methodological Answer :

- Step 1 : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define research goals (e.g., "Does this compound enhance liposomal encapsulation efficiency?").

- Step 2 : Conduct structure-activity relationship (SAR) studies to correlate alkyl chain length with host-guest binding affinity.

- Step 3 : Validate hypotheses via X-ray crystallography or NMR titration experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.